molecular formula C11H10BrClN2 B1503229 7-Bromo-4-chloro-2-isopropyl-quinazoline CAS No. 887592-14-5

7-Bromo-4-chloro-2-isopropyl-quinazoline

Cat. No. B1503229
CAS RN: 887592-14-5
M. Wt: 285.57 g/mol
InChI Key: UKVPMUMFQNOIJG-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2-isopropyl-quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline class of compounds and has been studied extensively for its biological properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2-isopropyl-quinazoline is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
7-Bromo-4-chloro-2-isopropyl-quinazoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use as an anti-bacterial agent.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Bromo-4-chloro-2-isopropyl-quinazoline in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 7-Bromo-4-chloro-2-isopropyl-quinazoline. One potential direction is to study the compound's potential use as an anti-cancer agent in combination with other drugs. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more effective methods for synthesizing the compound. Finally, the potential use of this compound as an anti-inflammatory and anti-bacterial agent should be further explored.
In conclusion, 7-Bromo-4-chloro-2-isopropyl-quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its anti-cancer, anti-inflammatory, and anti-bacterial properties. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its mechanism of action and to develop more effective methods for synthesizing the compound.

Scientific Research Applications

7-Bromo-4-chloro-2-isopropyl-quinazoline has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory properties. Additionally, this compound has been studied for its potential use as an anti-bacterial agent.

properties

IUPAC Name

7-bromo-4-chloro-2-propan-2-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2/c1-6(2)11-14-9-5-7(12)3-4-8(9)10(13)15-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVPMUMFQNOIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695408
Record name 7-Bromo-4-chloro-2-(propan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-2-isopropyl-quinazoline

CAS RN

887592-14-5
Record name 7-Bromo-4-chloro-2-(propan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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